molecular formula C12H11Cl2N3S B407694 2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine CAS No. 254730-22-8

2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine

Cat. No.: B407694
CAS No.: 254730-22-8
M. Wt: 300.2g/mol
InChI Key: UHWSJFLFFIEREG-UHFFFAOYSA-N
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Description

This chemical, 2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine, is a functionalized 1,3,5-triazine derivative offered as a valuable building block for medicinal chemistry and drug discovery research. The 1,3,5-triazine core is a privileged scaffold in pharmaceutical development, known for its ability to interact with various biological targets . Its symmetric structure and electron-deficient nature make it an excellent platform for constructing novel drug candidates . Researchers can leverage the reactivity of the dichloromethyl and ethylthio substituents for further synthetic modification, enabling the creation of diverse compound libraries. The 1,3,5-triazine molecular scaffold has demonstrated significant potential in therapeutic areas such as oncology and neurodegenerative diseases. For instance, triazine-based molecules are being actively investigated as multitarget-directed ligands for Alzheimer's disease, showing promise as inhibitors of acetylcholinesterase (AChE) and the amyloid-β (Aβ) protein aggregation process . Furthermore, this scaffold is found in several FDA-approved anticancer drugs and is a key component in herbicides and insecticides, underscoring its broad utility in life science research . Recent studies also highlight its application in developing ligands for central nervous system targets, such as the 5-HT6 receptor, which is implicated in cognitive disorders . This compound is presented to the scientific community as a versatile intermediate to support the synthesis of novel bioactive molecules and the exploration of new therapeutic strategies.

Properties

IUPAC Name

2-(dichloromethyl)-4-ethylsulfanyl-6-phenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3S/c1-2-18-12-16-10(8-6-4-3-5-7-8)15-11(17-12)9(13)14/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWSJFLFFIEREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC(=N1)C(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Sequential Substitution

Combining all steps in a single reactor with gradual temperature increases (25°C → 80°C → reflux) could improve efficiency. Ionic liquids, as described in CN102250026A, may enhance reaction rates and reduce byproducts.

Microwave-Assisted Synthesis

Microwave irradiation could accelerate slow SNAr steps, particularly for dichloromethylation, reducing reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Methyl-substituted triazine

    Substitution: Nitro or halogen-substituted triazine derivatives

Scientific Research Applications

2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in cancer therapy, particularly as a component of targeted drug delivery systems.

    Industry: Utilized in the production of dyes and pigments, as well as in the formulation of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes, leading to increased permeability and disruption of cellular processes. In cancer therapy, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Comparisons

The table below compares substituents and molecular properties of analogous triazines:

Compound Name (CAS/Reference) Substituents (Positions 2, 4, 6) Molecular Formula Molecular Weight Key Properties/Applications
2,4-Dichloro-6-(phenylthio)-1,3,5-triazine Cl, Cl, S–C₆H₅ C₉H₅Cl₂N₃S 258.13 Herbicide intermediate
2-Chloro-4-(ethylamino)-6-(methylthio)-1,3,5-triazine Cl, NH–C₂H₅, S–CH₃ C₆H₉ClN₄S 204.68 Agrochemical precursor
4-(((1H-imidazol-2-yl)methyl)thio)-6-phenyl-1,3,5-triazin-2-amine NH₂, S–CH₂(imidazole), C₆H₅ C₁₂H₁₁N₅S 265.31 Pharmacological candidate
2-(3-Chlorophenylpiperazino)-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine Cl–C₆H₄, N-piperazinyl, morpholino C₂₄H₂₇ClN₆O 474.97 Bioactive molecule (synthetic yield: 55–79%)

Key Observations :

  • Electrophilicity: Chloro substituents (e.g., in ) enhance reactivity for nucleophilic substitution, whereas ethylthio or amino groups () reduce electrophilicity, favoring stability or biological interactions.

Physicochemical Properties

Table 2: Thermal and Solubility Data
Compound Melting Point (°C) Boiling Point (°C) Solubility Trends Reference
2-Chloro-4-(biphenyl-4-yl)-6-phenyl-1,3,5-triazine 165 571.6 (predicted) Low in water, soluble in DCM
2,4-Diamino-6-phenyl-1,3,5-triazine 227–229 N/A Soluble in polar aprotic solvents
Azo-azomethine triazine dyes 160–205 N/A Solvent-dependent chromism

Insights :

  • Thermal Stability : Phenyl and halogenated triazines (e.g., ) exhibit high melting/boiling points due to strong intermolecular interactions.
  • Solubility: Ethylthio and morpholino groups () improve solubility in organic solvents, critical for formulation in agrochemicals or pharmaceuticals.

Comparison with Target Compound :

  • Ethylthio groups (vs. methylthio in ) could modulate toxicity profiles, as seen in lower acute toxicity (e.g., LD₅₀ > 2,000 mg/kg in ).

Biological Activity

2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine (CAS No. 254730-22-8) is a synthetic compound belonging to the triazine family, characterized by a dichloromethyl group, an ethylthio group, and a phenyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound's structure allows it to participate in various chemical reactions, enhancing its utility in biological contexts. Key properties include:

  • Molecular Formula : C12H11Cl2N3S
  • Molecular Weight : 304.20 g/mol
  • IUPAC Name : 2-(dichloromethyl)-4-ethylsulfanyl-6-phenyl-1,3,5-triazine

Biological Activity Overview

Research indicates that compounds within the triazine family often exhibit significant biological activities. The specific compound under discussion has shown promise in several areas:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its mechanism appears to involve the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death.

Case Study : In a study examining various triazine derivatives for their antimicrobial efficacy against Candida albicans, it was found that similar compounds demonstrated minimal inhibitory concentrations (MICs) as low as 8–16 µg/mL against clinical strains . This suggests that the compound could be effective against fungal infections.

Anticancer Potential

The compound's potential use in cancer therapy is particularly noteworthy. Research indicates that it may inhibit specific enzymes or signaling pathways involved in tumor proliferation and survival.

Mechanism of Action :

  • Cell Membrane Interaction : The ethylthio group may interact with lipid bilayers, disrupting cellular integrity.
  • Enzyme Inhibition : It may target key enzymes involved in cancer cell metabolism or proliferation pathways.

A comparative analysis of triazine derivatives showed that certain analogs effectively inhibited cancer cell lines by inducing apoptosis through mitochondrial pathways .

Research Findings

Study Focus Findings
Antimicrobial ActivityExhibited potential antifungal activity against Candida species with MICs of 8–16 µg/mL .
Anticancer ActivityIndicated inhibition of cancer cell proliferation through mitochondrial pathways .
Mechanism InsightsDisruption of cellular membranes and enzyme inhibition were observed as primary mechanisms .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Nucleophilic Substitution : Reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with ethylthiol.
  • Introduction of Dichloromethyl Group : Subsequent reaction with dichloromethyl methyl ether using Lewis acid catalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine
Reactant of Route 2
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2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine

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